Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

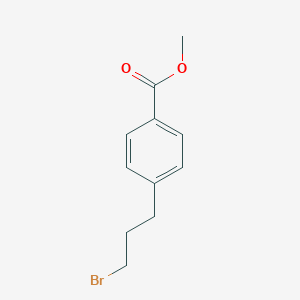

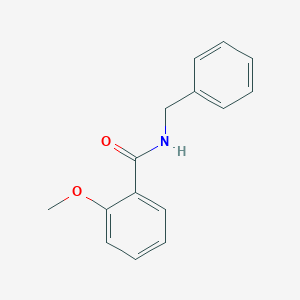

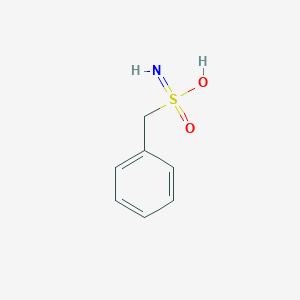

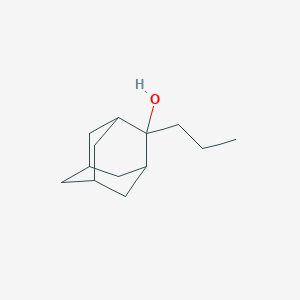

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and similar compounds has been described in several studies . For instance, one method involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .

Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has been solved using direct methods and refined against all F2 data by full-matrix least-squares technique . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has a molecular weight of 170.17 g/mol . It has a computed XLogP3-AA value of 0.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 170.06914219 g/mol . The topological polar surface area is 58.6 Ų .

Applications De Recherche Scientifique

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactivity allows for the formation of various derivatives that can be used in the synthesis of pharmaceuticals and agrochemicals. The ester group in the compound can undergo hydrolysis, transesterification, or be used in reactions to form amides, which are common functionalities in drug molecules .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential to be transformed into pharmacologically active molecules. Due to its pyrazole core, which is a common motif in medicinal chemistry, it can be incorporated into compounds with antibacterial, antifungal, and anti-inflammatory properties .

Material Science

The pyrazole derivative is also of interest in material science, where it can be used to synthesize novel organic compounds with specific electronic properties. These materials can be applied in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Catalysis

In catalysis, the compound can act as a ligand for transition metal catalysts. The nitrogen atoms in the pyrazole ring can coordinate to metals, forming complexes that are useful in various catalytic processes, including oxidation reactions and cross-coupling reactions .

Agrochemical Development

The pyrazole moiety is a key structure in the development of new agrochemicals. It can be used to create compounds with herbicidal, insecticidal, and fungicidal activities. The versatility of the pyrazole ring allows for the fine-tuning of these properties to develop more effective and environmentally friendly agrochemicals .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as reagents or standards in chromatographic methods. They can help in the quantification and identification of various substances within a mixture, contributing to the quality control of pharmaceuticals and other chemical products .

Propriétés

IUPAC Name |

ethyl 2-methyl-5-oxo-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-9(2)8-6(5)10/h4H,3H2,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMNONDJOJDGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576232 |

Source

|

| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

CAS RN |

103626-03-5 |

Source

|

| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

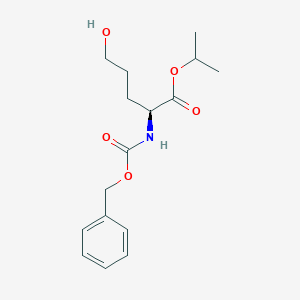

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)

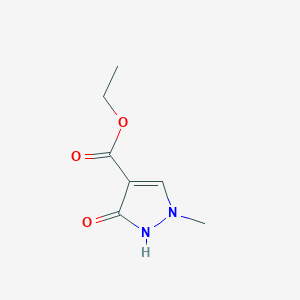

![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)